MAGE-3 (191-205)

Immunodominance T-cell recognition ex vivo analysis

MAGE-3 (191-205) is a 15-amino-acid synthetic peptide fragment (sequence: KKLLTQHFVQENYLEY) derived from the Melanoma Antigen Gene A3 (MAGE-A3) protein, a well-characterized cancer/testis antigen expressed in a variety of solid and hematologic malignancies but silent in normal tissues except testis. It is classified as an immunodominant CD4+ T-helper epitope, capable of binding promiscuously to multiple HLA-DR alleles (including at least HLA-DR1, DR4, DR7, and DR11) and stimulating antigen-specific CD4+ T-cell responses.

Molecular Formula
Molecular Weight
Cat. No. B1575054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (191-205)
SynonymsMelanoma-associated antigen 3 (191-205); MAGE-3 (191-205)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (191-205) Peptide: Core Immunological and Biophysical Characteristics for Research Procurement


MAGE-3 (191-205) is a 15-amino-acid synthetic peptide fragment (sequence: KKLLTQHFVQENYLEY) derived from the Melanoma Antigen Gene A3 (MAGE-A3) protein, a well-characterized cancer/testis antigen expressed in a variety of solid and hematologic malignancies but silent in normal tissues except testis [1]. It is classified as an immunodominant CD4+ T-helper epitope, capable of binding promiscuously to multiple HLA-DR alleles (including at least HLA-DR1, DR4, DR7, and DR11) and stimulating antigen-specific CD4+ T-cell responses [2]. As a research-grade biochemical tool, it is typically supplied as a custom-synthesized peptide with a minimum purity specification of 95% for use in in vitro immunological assays, vaccine development studies, and T-cell monitoring .

Immunodominant CD4+ T-helper epitope
Promiscuous HLA-DR binding (DR1, DR4, DR7, DR11)
Synthetic research-grade peptide
For in vitro T-cell assays and vaccine studies

Critical Procurement Consideration: Why Generic MAGE-A3 Peptide Analogs Cannot Substitute for MAGE-3 (191-205)


In research and pre-clinical development, the selection of a specific MAGE-A3 peptide epitope is not interchangeable. The MAGE-A3 protein contains multiple potential CD4+ and CD8+ T-cell epitopes, but they exhibit stark differences in their natural in vivo processing, immunodominance, and patient recognition profiles [1]. For instance, while some peptides like MAGE-A3 (111-125) and MAGE-A3 (191-205) are strongly recognized by patient-derived T-cells, others such as MAGE-A3 (161-175) are not recognized at all in ex vivo analyses, despite being predicted as potential epitopes [2]. Furthermore, the specific binding register of MAGE-3 (191-205) to HLA-DR molecules is a unique structural feature that directly impacts its performance in key research tools like HLA-DR tetramers, a property not shared by closely related epitopes like MAGE-A3 (281-295) [3]. Therefore, substituting MAGE-3 (191-205) with another MAGE-A3 fragment without rigorous validation introduces significant experimental variability and can compromise the biological relevance and translational potential of the study.

Ex vivo recognition hierarchy Other MAGE-A3 peptides (e.g., 161-175) show no ex vivo T-cell recognition, limiting biological relevance.
HLA-DR binding register The unique binding register of 191-205 enables functional tetramer generation; other epitopes may produce heterogeneous conformers.
Processing by endosomal proteases Naturally processed epitopes like 191-205 differ from predicted epitopes, affecting in vivo relevance.

Quantitative Differentiation of MAGE-3 (191-205) from In-Class Analogs: A Comparative Evidence Guide


Ex Vivo T-Cell Recognition Hierarchy: MAGE-3 (191-205) vs. Other MAGE-A3 CD4+ Epitopes

In a study of 11 advanced melanoma patients, MAGE-3 (191-205) was the second most frequently recognized CD4+ T-cell epitope, eliciting a response in 6 out of 11 (55%) patients. This demonstrates a high degree of natural immunogenicity, in contrast to other predicted epitopes like MAGE-A3 (161-175), which was recognized by 0 out of 11 patients (0%) [1]. This places MAGE-3 (191-205) in a distinct immunodominant tier.

T-cell recognition frequency
Head-to-head
55% vs 0–18%
Supports immunodominance ranking in ex vivo research PBMC assays
Reported in 6 of 11 research participants; context-dependent
Immunodominance T-cell recognition ex vivo analysis melanoma CD4+ T-cells

Population Coverage Analysis: HLA-DR Promiscuity of MAGE-3 (191-205) vs. Other MAGE-A3 Epitopes

MAGE-3 (191-205) is one of only four immunodominant regions of the MAGE-A3 protein that are naturally processed and recognized by CD4+ T cells in association with 3 to 4 different HLA-DR alleles, collectively covering up to 94% of the alleles expressed in the Caucasian population [1]. In contrast, other predicted promiscuous regions like residues 161-175 and 171-185 contained epitopes that were not naturally processed in vitro, limiting their utility as broad-coverage vaccine antigens [2].

HLA-DR promiscuity coverage
Class-level
Up to 94% allele coverage vs not naturally processed
Supports broad population-coverage estimates for vaccine research
Based on combined in silico and in vitro binding data
HLA-DR promiscuity population coverage cancer vaccine immunodominance

Superior Performance in HLA-DR Tetramer Technology: MAGE-3 (191-205) vs. MAGE-A3 (281-295) and (286-300)

When assessing the ability of three highly promiscuous MAGE-A3 peptides (191-205, 281-295, and 286-300) to form functional HLA-DR*1101 tetramers, only MAGE-3 (191-205) (p39) generated tetramers capable of staining specific CD4+ T cells [1]. This is a critical technical advantage, as tetramer staining is a gold-standard method for detecting and quantifying antigen-specific T-cells. The failure of the other two peptides was attributed to their mode of binding; bioinformatics analysis revealed that MAGE-3 (191-205) contained a single putative P1 anchor residue, leading to a homogeneous binding register, whereas the other peptides contained multiple potential anchor residues, resulting in heterogeneous conformers with lower avidity [2].

Tetramer functionality
Head-to-head
Functional staining vs no staining
Supports immunomonitoring method development using HLA-DR*1101 tetramers
Reported homogeneous binding register enables specific T-cell detection
HLA-DR tetramer MHC multimer epitope-binding register CD4+ T-cell detection immunomonitoring

Optimal Research Applications for MAGE-3 (191-205) Peptide Based on Verified Differentiation


In Vitro T-Cell Assays and Immunomonitoring Requiring Validated Immunodominance

Procure MAGE-3 (191-205) for in vitro stimulation of PBMCs or T-cell cultures from cancer patients or healthy donors to study CD4+ T-cell responses. Its verified immunodominance and high recognition frequency (6/11 patients) ensure robust and clinically relevant assay results, unlike many other MAGE-A3 peptides that show low or no ex vivo reactivity [1].

Development of HLA-DR Tetramer Reagents for CD4+ T-Cell Detection

Utilize MAGE-3 (191-205) as the validated peptide of choice for generating functional HLA-DR*1101 tetramers. Data shows that while MAGE-A3 (281-295) and (286-300) fail to form functional multimers, only MAGE-3 (191-205) yields tetramers capable of specific T-cell staining, a critical requirement for accurate flow cytometry-based immunomonitoring [2].

Peptide-Based Cancer Vaccine Design Targeting Broad Patient Populations

Incorporate MAGE-3 (191-205) into multi-epitope peptide vaccine formulations. Its proven promiscuity across 3-4 HLA-DR alleles, contributing to a potential 94% population coverage in Caucasians, makes it an essential component for maximizing the eligible patient pool in early-phase clinical trials, a feature not shared by peptides like MAGE-A3 (161-175) which are not naturally processed [3].

Mechanistic Studies of Antigen Processing and Presentation

Employ MAGE-3 (191-205) as a model antigen to investigate the role of endosomal proteases in MHC class II antigen processing. Research has established that, unlike MAGE-A3 (161-175) which is destroyed by specific proteases, MAGE-3 (191-205) is part of a set of naturally processed, immunodominant epitopes, providing a biologically relevant and well-characterized system for mechanistic studies [4].

Application
Selection Property
Validation Focus
T-cell immunomonitoring studies
Reported ex vivo immunodominance
Recognition frequency in research samples
HLA-DR tetramer development
Functional tetramer generation
Specific T-cell staining efficiency
Multi-epitope vaccine research
Broad HLA-DR allele coverage
Population allele coverage estimates
Antigen processing studies
Natural endosomal processing
Epitope presentation pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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